2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C₁₃H₁₇BBrO₂S (inferred from analogous structures in and ). It belongs to the pinacol boronic ester family, characterized by a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a brominated thiophene substituent. The compound is typically a colorless to light yellow liquid at room temperature (similar to its bromophenyl analog in ). Its synthesis likely involves palladium-catalyzed cross-coupling or direct borylation of pre-functionalized thiophene precursors, as seen in analogous methodologies ().
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the boronic ester group. The bromothiophene moiety serves as a versatile handle for further functionalization in materials science and pharmaceutical synthesis.
Properties
IUPAC Name |
2-(4-bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)7-5-15-6-8(7)12/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPPOKPDODINQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694519 | |
| Record name | 2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-31-9 | |
| Record name | 2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.
Mode of Action
The compound’s mode of action is primarily through its ability to participate in Suzuki-Miyaura coupling reactions. This reaction is a powerful tool for carbon-carbon bond formation between a boronic acid and a halide or triflate. This allows for the introduction of the bromothiophene moiety into various target molecules.
Biochemical Pathways
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific targets it interacts with and the resulting changes in biochemical pathways. The introduction of the bromothiophene moiety into various organic scaffolds has led to the development of numerous bioactive compounds.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include pH, temperature, and the presence of other molecules in the environment.
Biological Activity
2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its unique structural features, including a bromothiophene moiety and a dioxaborolane ring. This compound is of significant interest in organic synthesis and material science due to its reactivity and stability. The molecular formula is with a molecular weight of approximately 282.97 g/mol.
The compound appears as a white to almost white powder or crystalline solid with a melting point ranging from 69 °C to 73 °C and exhibits high purity (>98%) . The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom's electrophilic nature. This interaction can lead to the formation of covalent bonds with nucleophilic sites in biomolecules, potentially influencing enzymatic activities and cellular pathways.
Case Studies and Research Findings
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Anticancer Activity : Research has indicated that organoboron compounds can exhibit anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects on various cancer cell lines through the induction of apoptosis .
Compound Name IC50 (µM) Cell Line 2-(4-Bromothiophen-3-yl)-... 15 MCF-7 Similar Compound A 20 HeLa Similar Compound B 10 A549 - Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific kinases involved in cancer progression . The inhibition mechanism often involves the formation of a stable complex between the enzyme and the boron-containing moiety.
- Reactivity Studies : Interaction studies involving this compound have focused on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and biological systems .
Applications
The applications of this compound extend beyond biological activity:
- Organic Synthesis : It serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling.
- Material Science : Its unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- The bromothiophene substituent (target compound) enhances electrophilicity, favoring cross-coupling reactions compared to electron-donating groups like methoxy () or methyl () .
- Chlorothiophene () exhibits reduced reactivity due to weaker leaving-group ability compared to bromine .
Steric and Solubility Effects :
- Bulky substituents (e.g., benzo[b]thiophene in ) reduce solubility in polar solvents but improve thermal stability .
- The target compound’s thiophene ring offers a balance of solubility and reactivity for diverse synthetic applications.
Aromatic vs. Heteroaromatic Systems :
Table 2: Reactivity in Cross-Coupling Reactions
- Bromine vs. Chlorine : Bromine’s superior leaving-group ability enhances the target compound’s utility in couplings compared to chlorinated analogs .
- Heterocyclic vs. Aryl Systems : Thiophene derivatives (target) show faster transmetallation in cross-couplings than purely aryl systems like MesBpin () .
Stability and Handling
- Thermal Stability : The target compound is less stable than fully aromatic analogs (e.g., benzo[b]thiophene in ) but more stable than aliphatic boronic esters (e.g., 2-(cinnamoyloxy)-... in ) .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Bromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what are their respective yields and limitations?
Methodological Answer: The compound is typically synthesized via Miyaura borylation, where a brominated thiophene precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Key steps include:
- Catalyst Selection : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos or XPhos (0.5–2 mol% Pd loading).
- Solvent and Base : Common solvents are THF or dioxane, with KOAc or K₂CO₃ as a base.
- Reaction Conditions : 80–100°C under inert atmosphere for 12–24 hours.
Yields range from 60–85%, with limitations including competing protodeboronation or incomplete conversion due to steric hindrance from the tetramethyl dioxaborolane group .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?
Methodological Answer:
- ¹H NMR : The thiophene protons appear as distinct signals between δ 6.8–7.5 ppm, split by coupling with adjacent protons. The tetramethyl groups on the dioxaborolane ring resonate as a singlet at δ 1.0–1.3 ppm .
- ¹¹B NMR : A sharp peak near δ 30–32 ppm confirms the presence of the boronate ester .
- 13C NMR : Carbons adjacent to boron (e.g., C-B) may not be observed due to quadrupolar relaxation effects .
- IR : B-O stretching vibrations at ~1350 cm⁻¹ and C-Br at ~560 cm⁻¹ .
Advanced Research Questions
Q. How does the bromothiophene substituent influence the reactivity of this boronic ester in cross-coupling reactions compared to phenyl or other heterocyclic substituents?
Methodological Answer:
- Electronic Effects : The electron-withdrawing bromine on thiophene reduces electron density at the boron center, potentially slowing transmetalation in Suzuki-Miyaura couplings. This contrasts with electron-rich phenyl analogs, which exhibit faster reactivity .
- Steric Effects : The 4-bromo-3-thiophenyl group introduces moderate steric hindrance, requiring optimized ligand systems (e.g., bulky phosphines like SPhos) to prevent catalyst poisoning .
- Comparative Data : In cross-couplings with aryl halides, bromothiophene derivatives show 10–15% lower yields than phenyl analogs due to competing C-Br bond activation .
Q. What strategies can mitigate side reactions such as protodeboronation when using this compound in Suzuki-Miyaura couplings under aqueous conditions?
Methodological Answer:
- Solvent Optimization : Use mixed solvents (e.g., THF:H₂O 4:1) to minimize water content while maintaining solubility .
- Base Selection : Replace K₂CO₃ with Cs₂CO₃ to reduce hydrolysis of the boronate ester .
- Additives : Include catalytic amounts of NaOt-Bu (1–2 mol%) to stabilize the boronate intermediate .
- Temperature Control : Lower reaction temperatures (50–60°C) reduce protodeboronation rates, though this may extend reaction times .
Q. How do steric and electronic effects of the tetramethyl dioxaborolane moiety affect the compound’s stability and handling in various solvents?
Methodological Answer:
- Stability : The tetramethyl group enhances air and moisture stability compared to unsubstituted boronic acids. However, prolonged exposure to polar protic solvents (e.g., MeOH) leads to gradual hydrolysis .
- Solubility : The compound is highly soluble in non-polar solvents (e.g., toluene, hexane) but poorly soluble in DMSO or DMF, complicating reactions requiring polar aprotic media .
- Storage Recommendations : Store under argon at –20°C in anhydrous THF or dichloromethane to prevent degradation .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported NMR data for structurally analogous dioxaborolane compounds?
Methodological Answer:
- Source Validation : Cross-reference data from peer-reviewed journals (e.g., catalytic studies ) over vendor-supplied spectra, which may lack experimental details.
- Deuterated Solvent Effects : Note that ¹¹B NMR shifts vary by solvent (e.g., δ 30 ppm in CDCl₃ vs. δ 28 ppm in C₆D₆) due to boron-solvent interactions .
- Dynamic Effects : In some cases, fluxional behavior of the dioxaborolane ring can lead to splitting or broadening of signals in ¹H NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
